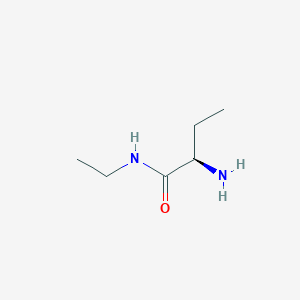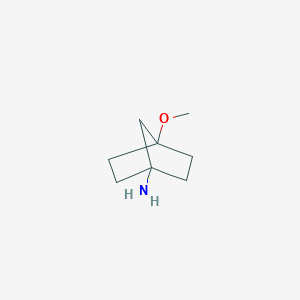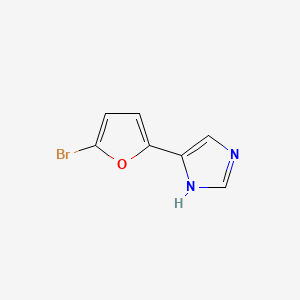
4-(5-bromofuran-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromofuran-2-yl)-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings The presence of a bromine atom on the furan ring makes it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromofuran-2-yl)-1H-imidazole typically involves the bromination of furan followed by the formation of the imidazole ring. One common method is the bromination of furan-2-carboxylic acid, followed by cyclization with an appropriate amine to form the imidazole ring . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromofuran-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids or stannanes.
Major Products Formed
Substitution: Formation of azide or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
4-(5-Bromofuran-2-yl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Material Science: It is used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-(5-bromofuran-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom enhances its binding affinity through halogen bonding . The compound may also interfere with cellular pathways by modulating the activity of transcription factors or signaling proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromofuran-2-yl)pyrimidine
- 4-(5-Bromofuran-2-yl)morpholine
- 2-((2-(5-Bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide
Uniqueness
4-(5-Bromofuran-2-yl)-1H-imidazole is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. The presence of both furan and imidazole rings allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-1H-imidazole |
InChI |
InChI=1S/C7H5BrN2O/c8-7-2-1-6(11-7)5-3-9-4-10-5/h1-4H,(H,9,10) |
InChI Key |
XRPAFLYQGCQEFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)
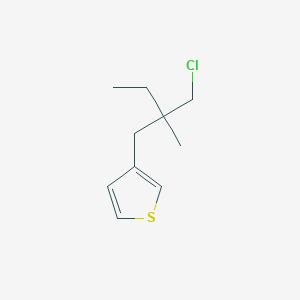
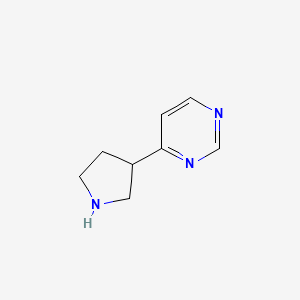
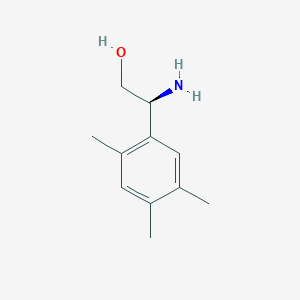
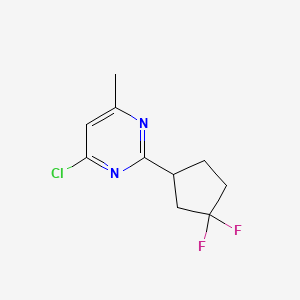

![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)

